The p-anisylidene acetal protecting group in 3,4-O-p-anisylideneclindamycin hydrochloride is expected to be relatively inert in biological systems. Therefore, the mechanism of action would likely be similar to that of clindamycin, involving binding to the 50S ribosomal subunit of bacteria and inhibiting protein synthesis. []
The p-anisylidene acetal protecting group in 3,4-O-p-anisylideneclindamycin hydrochloride could serve as a prodrug strategy. Prodrugs are inactive forms of drugs that are converted to the active form within the body. [] The acetal group could be hydrolyzed in vivo, releasing clindamycin. This approach may be explored to improve the pharmacokinetic properties of clindamycin, such as its absorption, distribution, metabolism, and excretion.
CAS No.: 433-68-1
CAS No.: 16851-21-1
CAS No.: 41383-84-0
CAS No.: 55387-45-6
CAS No.: 168974-05-8